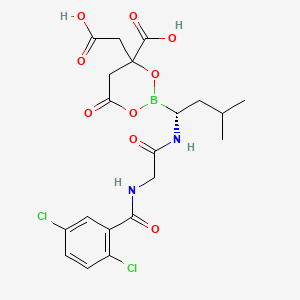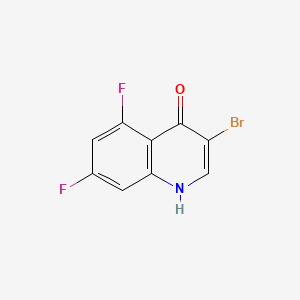
Diethyl 2-oxomalonate hydrate
Descripción general
Descripción
Diethyl 2-oxomalonate hydrate is a chemical compound with the formula C7H12O6 . It is used in scientific research and has various applications in organic chemistry.
Molecular Structure Analysis
The molecular structure of Diethyl 2-oxomalonate hydrate consists of seven carbon atoms, twelve hydrogen atoms, and six oxygen atoms . The exact linear structure formula is not provided in the search results .Chemical Reactions Analysis
Diethyl oxomalonate, a related compound, is known to react due to its highly polarized keto group as an electrophile in addition reactions. It is a highly active reactant in pericyclic reactions such as the Diels-Alder reactions, cycloadditions, or ene reactions . At humid air, mesoxalic acid diethyl ester reacts with water to give diethyl mesoxalate hydrate .Physical And Chemical Properties Analysis
Diethyl 2-oxomalonate hydrate has a molecular weight of 192.17 g/mol . The exact physical and chemical properties such as boiling point, density, etc., are not provided in the search results .Aplicaciones Científicas De Investigación
Production and Occurrence
Diethyl oxomalonate, also known as Diethyl mesoxalate or Ethyl ketomalonate, is the diethyl ester of mesoxalic acid . It was first synthesized in pure form in 1892 by Richard Anschütz and co-workers . The synthesis started from the decomposition of the barium salt of alloxan to oxomalonic acid followed by esterification with ethanol in the presence of hydrogen chloride .
Chemical Properties
Diethyl oxomalonate is a clear colorless to yellow liquid . It has a highly polarized keto group which makes it a highly active reactant in pericyclic reactions such as the Diels-Alder reactions, cycloadditions or ene reactions . At humid air, mesoxalic acid diethyl ester reacts with water to give diethyl mesoxalate hydrate and the green-yellow oil are spontaneously converted to white crystals .
Use as a Carbon Dioxide Equivalent
Diethyl oxomalonate acts as an electron-poor dienophile and can be used as a carbon dioxide equivalent for Diels-Alder reactions with electron-rich 1,3-dienes such as isoprenes or dimethyl butadienes in a [4+2]cycloaddition to the geminal dihydropyran diester .
Synthesis of Other Compounds
Diethyl oxomalonate can be used in the synthesis of other compounds. For example, it can be used in the synthesis of 2-oxomalonic acid compound with diethyl 2-[(3-{[3-ethoxy-2-(ethoxycarbonyl)-3-oxo-1-propenyl]amino}anilino)methylene]malonate .
Biological Applications
While specific biological applications of Diethyl 2-oxomalonate hydrate are not mentioned in the search results, it’s worth noting that derivatives of Isatin, a compound related to oxomalonate, have been studied for their potential biological applications, including anticancer, antiviral, antifungal, and antioxidant activities .
Commercial Availability
Diethyl oxomalonate is commercially available and can be purchased from chemical suppliers like Sigma-Aldrich . This availability facilitates its use in various research applications.
Safety and Hazards
The safety data sheet for a related compound, Diethyl malonate, indicates that it is a combustible liquid. Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place . Similar precautions may apply to Diethyl 2-oxomalonate hydrate .
Mecanismo De Acción
Target of Action
Diethyl 2-oxomalonate hydrate is the diethyl ester of mesoxalic acid (ketomalonic acid), the simplest oxodicarboxylic acid . It is a highly active reactant in pericyclic reactions such as the Diels-Alder reactions, cycloadditions, or ene reactions . The primary targets of this compound are the molecules that participate in these reactions.
Mode of Action
The compound reacts because of its highly polarized keto group as an electrophile in addition reactions . This means it can donate an electron pair to an electrophile to form a chemical bond. This interaction with its targets leads to changes in the molecular structure of the targets, enabling the occurrence of the aforementioned reactions.
Biochemical Pathways
Given its reactivity, it can be inferred that it plays a role in various biochemical reactions, particularly those involving the formation of cyclic compounds through diels-alder reactions, cycloadditions, or ene reactions .
Pharmacokinetics
Its solubility in water, ethanol, diethylether, and chloroform suggests that it may have good bioavailability.
Action Environment
The action, efficacy, and stability of diethyl 2-oxomalonate hydrate can be influenced by environmental factors. For instance, at humid air, mesoxalic acid diethyl ester reacts with water to give diethyl mesoxalate hydrate . This suggests that the presence of water can influence the compound’s reactivity.
Propiedades
IUPAC Name |
diethyl 2-oxopropanedioate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O5.H2O/c1-3-11-6(9)5(8)7(10)12-4-2;/h3-4H2,1-2H3;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWWEABZDCFLPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C(=O)OCC.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




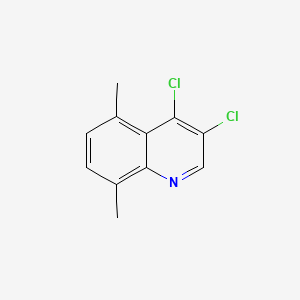
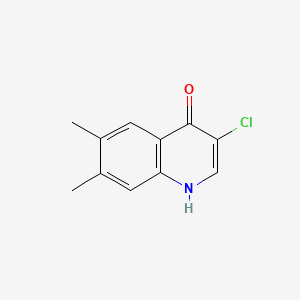

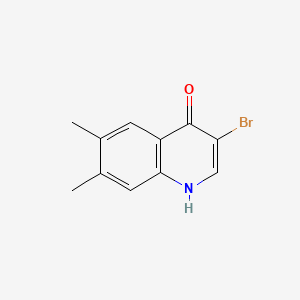
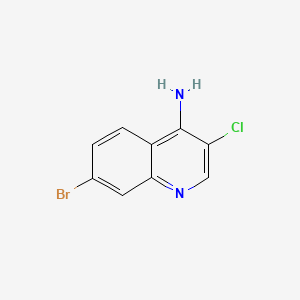
![tert-Butyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B598479.png)

